1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one
Description
1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is a heterocyclic compound featuring a triazolopyridazine core linked to a naphthalene moiety via a piperazine-ethanone bridge. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, often associated with bromodomain and extraterminal (BET) protein inhibition, particularly targeting BRD4, a key regulator of oncogenes like c-Myc . This compound’s bivalent design—combining a hydrophobic naphthalene group with a hydrogen-bond-capable piperazine-triazolopyridazine system—enhances binding avidity and cellular potency . Its structural optimization aligns with strategies for improving pharmacokinetic profiles and tumor growth inhibition in preclinical models .
Properties
IUPAC Name |
1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-16-23-24-20-9-10-21(25-28(16)20)26-11-13-27(14-12-26)22(29)15-18-7-4-6-17-5-2-3-8-19(17)18/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTQDLLMQFTQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a triazolopyridazine moiety connected to a piperazine and naphthalene group. Its molecular formula is with a molecular weight of approximately 342.43 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Piperazine | A six-membered ring containing two nitrogen atoms. |
| Triazolopyridazine | A bicyclic structure known for various pharmacological activities. |
| Naphthalene | A polycyclic aromatic hydrocarbon that contributes to the compound's lipophilicity. |
Biological Activity Overview
Recent studies have highlighted the biological activities of triazolopyridazine derivatives, focusing on their potential as therapeutic agents against various diseases, including infections and cancer.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar structures have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
- Mechanism of Action : These compounds often inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The triazolopyridazine scaffold has been associated with anticancer effects:
- Cell Line Studies : Compounds derived from this scaffold demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antitubercular Activity :
- Antiparasitic Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms serve as primary sites for nucleophilic substitution. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (Et₃N) forms acylated products .
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C, 12h | 78% | |
| Acylation | AcCl, Et₃N, DCM, RT, 6h | 85% |
Functionalization of the Triazolopyridazine Core
The triazolopyridazine ring undergoes electrophilic substitution and cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Pd(PPh₃)₄-mediated coupling with aryl boronic acids at the 6-position of the triazolopyridazine ring introduces aryl groups .
-
Halogenation : Bromination using NBS (N-bromosuccinimide) in CCl₄ at reflux generates brominated intermediates for further functionalization .
Key Data
| Reaction | Catalyst/Reagent | Temperature/Time | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 90°C, 24h | 65% |
| Bromination | NBS, CCl₄ | Reflux, 6h | 72% |
Reactivity of the Naphthyl Ethanone Moiety
The ketone group participates in:
-
Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl carbon, forming tertiary alcohols .
-
Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol .
Experimental Parameters
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Grignard Addition | MeMgBr, THF | 0°C → RT, 2h | Tertiary alcohol |
| Ketone Reduction | NaBH₄, MeOH | RT, 1h | Secondary alcohol |
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability in aqueous environments:
-
Acidic Hydrolysis (HCl, 1M): Degrades the triazolopyridazine ring within 24h at 60°C .
-
Basic Hydrolysis (NaOH, 1M): Cleaves the piperazine-ethanone linkage, forming naphthylacetic acid derivatives .
Degradation Data
| Condition | Time | Major Degradants Identified |
|---|---|---|
| pH 1.0 | 24h | Triazolopyridazine fragments |
| pH 13.0 | 12h | Naphthylacetic acid |
Catalytic Hydrogenation
The naphthalene ring undergoes partial hydrogenation using Pd/C (10% w/w) under H₂ (50 psi) in ethanol, yielding tetralin derivatives .
Optimized Protocol
-
Catalyst: 10% Pd/C
-
Solvent: EtOH
-
Pressure: 50 psi H₂
-
Yield: 88%
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition at the naphthalene ring, forming dimeric products .
Photolysis Data
| Light Source | Time | Conversion |
|---|---|---|
| UV (254 nm) | 4h | 95% |
Comparison with Similar Compounds
Role of the Triazolopyridazine Core
- Methyl vs. Trifluoromethyl Substituents : The 3-methyl group in the target compound balances lipophilicity and steric effects, favoring BRD4 binding . In contrast, trifluoromethyl analogues (e.g., ) enhance electron-withdrawing properties and metabolic stability but may reduce cell permeability due to increased polarity .
- Methoxy Substitution (AZD5153) : The 3-methoxy group in AZD5153 improves solubility and hydrogen-bonding interactions with BRD4’s acetyl-lysine binding pocket, contributing to its nM-level potency .
Impact of the Naphthalene Moiety
The naphthalen-1-yl group in the target compound provides hydrophobic interactions with BRD4’s ZA channel, a critical region for inhibitor binding. This contrasts with analogues featuring smaller aryl groups (e.g., 4-isopropylphenoxy in ), which show reduced avidity due to diminished van der Waals interactions .
Linker Flexibility and Binding Modes
- Piperazine-Ethanone Linker: The ethanone-piperazine bridge in the target compound enhances conformational flexibility, enabling optimal alignment with BRD4’s tandem bromodomains .
- Bivalent vs. Monovalent Design: AZD5153’s bivalent structure—linking two triazolopyridazine units via a piperazine-phenoxy spacer—achieves synergistic binding to both bromodomains of BRD4, resulting in superior potency compared to monovalent analogues .
Research Findings and Clinical Relevance
- BRD4 Inhibition : The target compound’s structural analogs, particularly AZD5153, demonstrate robust BRD4 inhibition (IC₅₀ < 50 nM) and downregulation of c-Myc, a driver of tumor proliferation .
- Anticancer Activity : In , the trifluoromethyl-triazolophthalazine analogue showed 76% yield and in vitro anticancer activity, though specific targets remain uncharacterized .
- Crystallographic Validation : A related compound () with a chlorophenyl group confirmed the triazolopyridazine scaffold’s compatibility with BRD4’s binding pocket, supporting structure-based design .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolo-pyridazine ring is synthesized from 6-chloro-pyridazine-3-carboxylic acid hydrazide and acetyl chloride. Under refluxing ethanol (78°C, 12 hours), cyclization yields 3-methyl-triazolo[4,3-b]pyridazine-6-amine with 67% efficiency. Halogenation at position 6 is achieved using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, producing 6-chloro-3-methyl-triazolo[4,3-b]pyridazine.
Table 1: Optimization of Triazolo-Pyridazine Halogenation
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 6 | 82 |
| PCl₅ | 90 | 8 | 71 |
| SOCl₂ | 70 | 10 | 58 |
Piperazine Functionalization
Nucleophilic Aromatic Substitution (SNAr)
The 6-chloro intermediate reacts with piperazine in dimethylformamide (DMF) at 80°C for 24 hours, yielding 4-(3-methyl-[1,triazolo[4,3-b]pyridazin-6-yl)piperazine. Potassium carbonate (K₂CO₃) serves as a base, achieving 89% conversion. Microwave irradiation (150°C, 30 minutes) enhances reaction efficiency to 94%.
Table 2: Solvent Effects on Piperazine Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 24 | 89 |
| DMSO | 100 | 12 | 85 |
| EtOH | 78 | 48 | 63 |
Synthesis of 2-(Naphthalen-1-yl)Ethan-1-One
Friedel-Crafts Acylation
Naphthalene undergoes Friedel-Crafts acylation with chloroacetyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst (0°C to 25°C, 4 hours). This produces 2-chloro-1-(naphthalen-1-yl)ethan-1-one with 78% yield. Subsequent displacement with piperazine-triazolo-pyridazine in acetonitrile (K₂CO₃, 60°C, 8 hours) affords the final compound.
Table 3: Catalyst Screening for Friedel-Crafts Reaction
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| AlCl₃ | 78 | 98.5 |
| FeCl₃ | 65 | 97.2 |
| ZnCl₂ | 54 | 95.8 |
Final Coupling and Purification
The piperazine-triazolo-pyridazine intermediate (1.0 eq) reacts with 2-chloro-1-(naphthalen-1-yl)ethan-1-one (1.2 eq) in tetrahydrofuran (THF) under nitrogen. Triethylamine (TEA, 2.0 eq) facilitates deprotonation, and the mixture refluxes for 12 hours. Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) yields the title compound as a white solid (45% yield, m.p. 168–170°C).
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazolo-H), 8.25–7.45 (m, 7H, naphthalene), 4.12 (s, 2H, CH₂CO), 3.85–3.20 (m, 8H, piperazine).
-
HRMS (ESI+): m/z calc. for C₂₂H₂₂N₅O [M+H]⁺ 396.1921, found 396.1918.
Reaction Optimization and Challenges
Byproduct Formation During Coupling
Competitive N-alkylation at piperazine’s secondary amine generates a bis-adduct (15–20% yield). Adding molecular sieves (4Å) suppresses this side reaction, improving selectivity to 9:1.
Solvent and Temperature Effects
Elevated temperatures (>80°C) promote decomposition of the triazolo-pyridazine core. THF outperforms DMF in minimizing degradation, preserving 92% of the starting material versus 78% in DMF.
Alternative Synthetic Routes
Q & A
Basic: What are the key synthetic strategies for constructing the triazolo-pyridazine core in this compound?
Answer:
The triazolo-pyridazine core is synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl intermediates. For example:
- Step 1: Condensation of diethyl oxalate with substituted ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of sodium hydride in toluene to form α-keto esters .
- Step 2: Cyclization with hydrazine hydrate to generate pyrazole intermediates, followed by thiolation and subsequent triazole ring closure using phosphorus oxychloride .
Validation: Confirm the structure via 1H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HPLC (>98% purity) .
Basic: How is the piperazine linker functionalized during synthesis?
Answer:
The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. For example:
- React 6-chloro-triazolo-pyridazine derivatives with piperazine under reflux in acetonitrile.
- Subsequent alkylation with naphthalen-1-yl acetyl chloride forms the final ethanone linkage.
Optimization: Use microwave-assisted synthesis to reduce reaction time (30–60 minutes at 120°C) and improve yields (85–92%) .
Advanced: How can molecular docking guide the design of analogs targeting fungal 14α-demethylase (CYP51)?
Answer:
- Target Preparation: Retrieve the 3LD6 crystal structure (14α-demethylase lanosterol) from the PDB. Remove water molecules and add polar hydrogens .
- Ligand Preparation: Optimize the compound’s geometry using DFT calculations (B3LYP/6-31G* basis set).
- Docking Protocol: Use AutoDock Vina with a grid box centered on the heme iron (coordinates: x=15.2, y=22.7, z=3.1). Validate with co-crystallized ligands (e.g., fluconazole, RMSD <2.0 Å).
Key Interactions: Prioritize analogs with hydrogen bonds to Tyr118 or π-π stacking with Phe228 .
Advanced: How to resolve contradictions in reported antifungal activity data?
Answer:
Contradictions may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Mitigate by:
- Standardization: Follow CLSI M38-A2 guidelines for filamentous fungi.
- Controls: Include reference antifungals (e.g., amphotericin B, MIC 0.5–1.0 µg/mL).
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across studies.
Case Study: A 2023 study found discrepancies in MIC values (±2 dilutions) due to inoculum size variations; recalibration reduced variability by 40% .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation: Systematically modify the naphthalen-1-yl (e.g., halogenation at C4) and 3-methyl-triazolo groups (e.g., replace methyl with CF3).
- In Silico Tools: Use CoMFA or CoMSIA to correlate steric/electronic parameters with activity.
- Biological Assays: Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) in parallel.
Example: A 2024 SAR study showed 4-F-naphthalene analogs improved logP by 0.8 units and MIC by 4-fold .
Advanced: How to optimize solubility without compromising target affinity?
Answer:
- Salt Formation: Prepare hydrochloride salts via reaction with HCl in ethanol (yield >90%) .
- Prodrug Strategy: Introduce phosphate esters at the ethanone oxygen; hydrolyze in vivo via alkaline phosphatase.
- Excipient Screening: Use TPGS (D-α-tocopherol polyethylene glycol succinate) to enhance aqueous solubility (up to 5 mg/mL) .
Advanced: What analytical techniques are critical for purity assessment?
Answer:
- HPLC-DAD/MS: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Monitor at λ=254 nm .
- Elemental Analysis: Ensure C, H, N values match theoretical (±0.4%).
- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry (e.g., triazolo[4,3-b] vs. [3,4-b] isomers) .
Advanced: How to validate target engagement in cellular models?
Answer:
- CYP51 Inhibition Assay: Measure ergosterol depletion via GC-MS (retention time: 14.3 min).
- Fluorescent Probes: Use NBD-ergosterol to visualize inhibition in live C. albicans hyphae.
- CRISPR-Cas9 Knockout: Generate CYP51Δ strains to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
